molecular formula C6H13N B2777032 1-Ethylcyclobutan-1-amine CAS No. 732235-62-0

1-Ethylcyclobutan-1-amine

Cat. No.: B2777032
CAS No.: 732235-62-0
M. Wt: 99.177
InChI Key: XGXNQIUNHHNDAQ-UHFFFAOYSA-N
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Description

1-Ethylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with an ethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylcyclobutan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, ethylcyclobutane can be reacted with ammonia under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethylcyclobutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethylcyclobutan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 1-Ethylcyclobutan-1-amine is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-ethylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-6(7)4-3-5-6/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXNQIUNHHNDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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